![molecular formula C6H8Cl2N2 B1524364 (6-Chloropyridin-2-yl)methanamine hydrochloride CAS No. 1354940-84-3](/img/structure/B1524364.png)
(6-Chloropyridin-2-yl)methanamine hydrochloride
Overview
Description
“(6-Chloropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354940-84-3 . It has a molecular weight of 179.05 . The IUPAC name for this compound is (6-chloro-2-pyridinyl)methanamine hydrochloride . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “(6-Chloropyridin-2-yl)methanamine hydrochloride” is 1S/C6H7ClN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(6-Chloropyridin-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 179.05 .Scientific Research Applications
Coordination Compounds and Catalysis
A study by Kwon, Nayab, and Jeong (2015) on the synthesis and characterization of zinc(II) complexes bearing camphor-based iminopyridines highlights the application of pyridinyl methanamine derivatives in creating pre-catalysts for polymer synthesis, specifically for polylactide, indicating its significance in sustainable materials research (Kwon, Nayab, & Jeong, 2015). Similarly, the catalytic properties of iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives for cellular imaging and photocytotoxicity under red light have been explored, showcasing its potential in medical imaging and therapy (Basu et al., 2014).
Photophysical Properties and Molecular Interactions
The photophysical behaviors of N,N-bis(4-(6-(pyridine-2-yl)pyridin-2-yl)benzyl)(pyridin-2-yl)methanamine and its interactions with metals such as Cu2+ and zinc acetate have been studied, revealing insights into the electronic structure and potential applications in optical materials and sensors (Li Ping-hua, 2010).
Metal-Organic Frameworks and Materials Science
Research on diiron(III) complexes of tridentate 3N ligands, where pyridin-2-ylmethylamine derivatives act as ligands, illustrates their use as functional models for enzymes like methane monooxygenases. These studies contribute to understanding and mimicking biological processes and developing novel catalytic systems (Sankaralingam & Palaniandavar, 2014).
Biomedical Research and Drug Development
The synthesis and evaluation of iron(III) complexes of a pyridoxal Schiff base, involving derivatives of pyridin-2-yl)methanamine, for cellular uptake and photocytotoxicity offer insights into the development of therapeutic agents with enhanced selectivity and efficacy in cancer treatment (Basu et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(6-chloropyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEILLTGQCACTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354940-84-3 | |
Record name | (6-chloropyridin-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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